2-Bromo-n-(3-methoxybenzyl)acetamide chemical properties
2-Bromo-n-(3-methoxybenzyl)acetamide chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-N-(3-methoxybenzyl)acetamide
Executive Summary
2-Bromo-N-(3-methoxybenzyl)acetamide is a substituted α-haloamide, a class of organic compounds recognized for their utility as versatile intermediates in synthetic chemistry. The molecule's architecture, featuring a reactive α-bromo substituent, an amide linkage, and a methoxy-functionalized benzyl group, makes it a potent alkylating agent and a valuable building block for more complex molecular structures. Its primary application lies in the covalent modification of nucleophilic species and the construction of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This guide provides a comprehensive overview of its physicochemical properties, a validated synthesis protocol, mechanistic insights into its reactivity, and essential safety and handling procedures tailored for researchers and drug development professionals.
Physicochemical and Structural Properties
The chemical identity and physical characteristics of 2-Bromo-N-(3-methoxybenzyl)acetamide are foundational to its application in a laboratory setting. While experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison to closely related analogues, such as N-benzyl-2-bromoacetamide.
Table 2.1: Chemical Identifiers and Properties
| Property | Value | Source/Method |
| Chemical Formula | C₁₀H₁₂BrNO₂ | - |
| Molecular Weight | 258.11 g/mol | - |
| IUPAC Name | 2-bromo-N-(3-methoxybenzyl)acetamide | - |
| CAS Number | Not broadly indexed. Analogue (N-benzyl-2-bromoacetamide): 2945-03-1 | [1] |
| Canonical SMILES | COC1=CC=CC(=C1)CNC(=O)CBr | - |
Table 2.2: Predicted Physical Properties
| Property | Predicted Value | Rationale / Analogue Data |
| Physical State | White to off-white solid | Typical for similar N-substituted acetamides. |
| Melting Point | ~90-100 °C | Analogue N-benzyl-2-bromoacetamide melts at 95.7 °C.[1] |
| Boiling Point | >300 °C (with decomposition) | High due to molecular weight and polar amide group.[1] |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, Acetone, Ethyl Acetate); sparingly soluble in water. | The amide and methoxy groups enhance polarity.[2] |
Synthesis and Purification Protocol
The most direct and efficient synthesis of 2-Bromo-N-(3-methoxybenzyl)acetamide involves the N-acylation of 3-methoxybenzylamine with a bromoacetyl halide. This method is a robust and widely applicable procedure for forming α-haloamides.[3]
Causality Behind Experimental Choices
-
Reactants : 3-methoxybenzylamine serves as the nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide.
-
Solvent : A dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is chosen to prevent hydrolysis of the highly reactive bromoacetyl bromide.
-
Base : A non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrobromic acid (HBr) byproduct generated during the reaction. This prevents the protonation and deactivation of the starting amine, driving the reaction to completion.
-
Temperature : The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the amine and the acyl halide, minimizing potential side reactions.
Step-by-Step Synthesis Methodology
-
Preparation : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methoxybenzylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition : Add triethylamine (1.2 eq) to the solution.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Halide Addition : Dissolve bromoacetyl bromide (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Workup : Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain pure 2-Bromo-N-(3-methoxybenzyl)acetamide as a crystalline solid.[4]
Visualization: Synthesis Workflow
Caption: The S_N2 mechanism for the alkylation of a nucleophile.
Spectroscopic Characterization (Predicted)
Authenticating the structure of the synthesized compound is critical. The following are predicted key signals in various spectroscopic analyses.
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¹H NMR (400 MHz, CDCl₃) :
-
δ ~7.2-6.8 ppm : Multiplet, 4H (Aromatic protons of the methoxybenzyl group).
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δ ~6.5 ppm : Broad singlet, 1H (Amide N-H).
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δ ~4.5 ppm : Doublet, 2H (Benzylic -CH₂-NH-).
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δ ~3.9 ppm : Singlet, 2H (α-carbon -CH₂-Br).
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δ ~3.8 ppm : Singlet, 3H (Methoxy -OCH₃).
-
-
¹³C NMR (100 MHz, CDCl₃) :
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δ ~165 ppm : Amide carbonyl (C=O).
-
δ ~160 ppm : Aromatic C-OCH₃.
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δ ~138-113 ppm : Aromatic carbons.
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δ ~55 ppm : Methoxy (-OCH₃).
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δ ~44 ppm : Benzylic (-CH₂-).
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δ ~29 ppm : α-carbon (-CH₂-Br).
-
-
FT-IR (ATR) :
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~3300 cm⁻¹ : N-H stretch.
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~3050 cm⁻¹ : Aromatic C-H stretch.
-
~2950 cm⁻¹ : Aliphatic C-H stretch.
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~1660 cm⁻¹ : Amide I band (C=O stretch).
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~1540 cm⁻¹ : Amide II band (N-H bend).
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~1260 cm⁻¹ : Aryl-O-CH₃ stretch.
-
-
Mass Spectrometry (EI) :
-
M⁺ and M⁺+2 peaks : Expected at m/z 257 and 259 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.
-
Safety, Handling, and Storage
As a member of the α-haloamide class, 2-Bromo-N-(3-methoxybenzyl)acetamide is an alkylating agent and must be handled with appropriate caution. [5]Alkylating agents are often toxic, corrosive, and may be carcinogenic. [6]
Hazard Identification (Inferred)
-
Acute Toxicity : Harmful if swallowed. [7]* Skin Corrosion/Irritation : Causes skin irritation, and potentially severe burns upon prolonged contact. [7][8]* Eye Damage/Irritation : Causes serious eye irritation or severe eye damage. [8][9]* Respiratory : May cause respiratory tract irritation. [9]* Long-term Effects : Suspected of being a mutagen or carcinogen due to its alkylating nature. Handle as a potential carcinogen. [5][10]
Recommended Personal Protective Equipment (PPE)
-
Hand Protection : Wear double-layered, chemical-resistant gloves (e.g., nitrile).
-
Eye Protection : Use chemical safety goggles and a face shield.
-
Skin and Body Protection : Wear a flame-retardant lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection : All handling of the solid and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols. [8]
Handling, Storage, and Disposal
-
Handling : Avoid generating dust. Ensure adequate ventilation. Wash hands thoroughly after handling. [11]* Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. [10]* Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter drains. [7]
Applications in Scientific Research
The primary value of 2-Bromo-N-(3-methoxybenzyl)acetamide is as a molecular scaffold and synthetic intermediate. Its bifunctional nature—a reactive electrophilic site and a substituted aromatic ring—allows for its incorporation into a diverse range of larger molecules.
-
Medicinal Chemistry : It serves as a key starting material or intermediate for synthesizing novel therapeutic agents. N-benzyl acetamide derivatives have been explored for various biological activities, including as anticonvulsants and kinase inhibitors. [12][13]The 3-methoxybenzyl group can be used to probe steric and electronic interactions within a biological target's binding site.
-
Bioconjugation : The α-bromoacetamide moiety is a classic functional group for the site-specific alkylation of cysteine residues (via the thiol side chain) in proteins, enabling the creation of antibody-drug conjugates, fluorescently labeled proteins, or peptide-based therapeutics.
-
Materials Science : This compound can be used to functionalize polymers or surfaces that bear nucleophilic groups, thereby modifying their chemical and physical properties.
References
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Fantinati, A., Zanirato, V., Marchetti, P., & Trapella, C. (2020). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 9(2), 100-170. Available from: [Link]
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Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(10), 1907-1916. Available from: [Link]
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Request PDF. (n.d.). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. Retrieved from [Link]
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OncoLink. (2026). 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know. Retrieved from [Link]
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Chapman University Digital Commons. (2014). Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. Retrieved from [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available from: [Link]
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J-Stage. (n.d.). Acetylcarbamate Potassium Salts: Versatile Reagents for N-Alkylacetamide and p-Methoxy- and 2,4-Dimethoxybenzyl Carbamates. Retrieved from [Link]
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